5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid
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Overview
Description
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then converted to the nitrile oxide. This nitrile oxide undergoes a 1,3-dipolar cycloaddition with methyl propiolate to yield the desired isoxazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
Uniqueness
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potential biological activities .
Properties
Molecular Formula |
C14H15NO6 |
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Molecular Weight |
293.27 g/mol |
IUPAC Name |
5-methyl-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO6/c1-7-11(14(16)17)12(15-21-7)8-5-9(18-2)13(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,16,17) |
InChI Key |
ZDWCZJURXHVMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O |
Origin of Product |
United States |
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